molecular formula C14H24O2 B149052 Geranyl isobutyrate CAS No. 2345-26-8

Geranyl isobutyrate

Cat. No.: B149052
CAS No.: 2345-26-8
M. Wt: 224.34 g/mol
InChI Key: OGJYXQFXLSCKTP-UHFFFAOYSA-N
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Description

Geranyl isobutyrate is an organic compound classified as a carboxylic ester. It is widely used in the flavor and fragrance industry due to its pleasant floral aroma. The compound is derived from geraniol, a monoterpenoid alcohol, and isobutyric acid. Its chemical formula is C14H24O2, and it has a molecular weight of 224.34 g/mol .

Mechanism of Action

Target of Action

Geranyl isobutyrate is primarily used as a flavoring agent in the food industry . Its primary targets are the olfactory receptors in the nose, which detect the compound’s floral odor and contribute to the overall sensory appeal of food and beverages .

Mode of Action

This compound interacts with its targets (olfactory receptors) by binding to them and triggering a neural response that is interpreted by the brain as a specific smell . This interaction enhances the aroma and taste of products, making them more appealing to consumers .

Biochemical Pathways

This compound is synthesized through the esterification reaction between an alcohol (geraniol) and an organic acid (isobutyric acid) . This process is catalyzed by enzymes such as lipases . The enzymatic synthesis of this compound has been optimized using the Taguchi method, achieving a conversion of 93% under optimal reaction conditions .

Result of Action

The primary result of this compound’s action is the enhancement of the aroma and taste of food and beverage products . Its unique scent can trigger pleasurable associations and evoke memories, creating a sense of familiarity with the product . Excessive usage of flavor esters like this compound can result in an artificial or overpowering final taste of the product .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound is intended to be released from scented items such as clothes, erasers, toys, paper products, and CDs . The presence of other flavors and aromas, the temperature, and the pH of the environment can all affect the perception of its scent. Furthermore, the compound’s stability may be affected by factors such as light, heat, and storage conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Geranyl isobutyrate can be synthesized through the esterification reaction between geraniol and isobutyric acid. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion. The reaction can be represented as follows:

Geraniol+Isobutyric AcidGeranyl Isobutyrate+Water\text{Geraniol} + \text{Isobutyric Acid} \rightarrow \text{this compound} + \text{Water} Geraniol+Isobutyric Acid→Geranyl Isobutyrate+Water

Industrial Production Methods: In industrial settings, the synthesis of this compound can be optimized using biocatalysts such as lipases. For example, immobilized Candida antarctica lipase B (Novozym 435) can be used in a continuous-flow packed-bed reactor to achieve high conversion rates. The reaction conditions typically involve a temperature of around 50-70°C and a molar ratio of 1:1 between geraniol and isobutyric acid .

Chemical Reactions Analysis

Types of Reactions: Geranyl isobutyrate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to geraniol and isobutyric acid.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohols.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, water.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Hydrolysis: Geraniol and isobutyric acid.

    Oxidation: Geranyl aldehyde or geranyl carboxylic acid.

    Reduction: Geranyl alcohol.

Scientific Research Applications

Geranyl isobutyrate has several applications in scientific research:

Comparison with Similar Compounds

  • Geranyl butyrate
  • Geranyl propionate
  • Geranyl acetate

Comparison: Geranyl isobutyrate is unique due to its specific ester linkage with isobutyric acid, which imparts a distinct floral aroma compared to other geranyl esters. While geranyl butyrate and geranyl propionate also have pleasant aromas, their scent profiles differ slightly due to the variations in the acyl groups. Geranyl acetate, on the other hand, has a more fruity and less floral aroma .

Properties

IUPAC Name

3,7-dimethylocta-2,6-dienyl 2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O2/c1-11(2)7-6-8-13(5)9-10-16-14(15)12(3)4/h7,9,12H,6,8,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGJYXQFXLSCKTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OCC=C(C)CCC=C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00859717
Record name 3,7-Dimethylocta-2,6-dien-1-yl 2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00859717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary chemical characteristic of essential oils containing geranyl isobutyrate?

A1: Essential oils rich in this compound are often characterized by their high proportion of oxygenated monoterpenes. For example, the essential oil extracted from both the aerial parts and roots of Pulicaria laciniata displayed a significant amount of oxygenated monoterpenes (68.46% and 85.91%, respectively), with this compound as a major component (55.91% and 77.92% respectively) []. This dominance of this compound classifies these oils as belonging to the this compound chemotype.

Q2: Has the presence of this compound been investigated in less common plant species?

A2: Yes, research has identified this compound within the essential oil of Carpesium abrotanoides, a plant used in traditional medicine []. While not the most abundant compound in this oil, its presence contributes to the overall chemical profile. This finding suggests potential avenues for further exploration of this compound's biological activities and its role within this specific plant species.

Q3: Are there variations in this compound content depending on the age of the plant material?

A3: Yes, studies on Palmarosa (Cymbopogon martinii var. motia) revealed that the concentration of this compound, along with other compounds like linalool, α-terpineol, and geraniol, tends to be higher in the essential oils derived from mature, older leaves []. This suggests that the age and developmental stage of the plant material can significantly influence the yield and composition of essential oils, including the levels of this compound.

Q4: What spectroscopic techniques are employed for the structural identification of this compound?

A4: Researchers utilize Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 1H-NMR and 13C-NMR, to confirm the structural identity of this compound []. These techniques provide detailed information about the hydrogen and carbon environments within the molecule, allowing for the confirmation of its structure and the position of functional groups.

Q5: Are there studies investigating the impact of drying methods on this compound content in essential oils?

A5: Research on Palmarosa (Cymbopogon martinii (Roxb.) Wats. var. motia Burk.) has explored the effects of sun drying and shade drying on the essential oil composition []. Interestingly, sun drying resulted in a higher geraniol content (77.02%) compared to shade drying (76.26%), while shade drying led to higher geranyl acetate levels (14.60%). These findings highlight how different post-harvest processing techniques can influence the relative proportions of specific compounds within the essential oil, including this compound.

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